Loxapine-d8 hydrochloride is a deuterated form of loxapine, which is classified as a dibenzoxazepine antipsychotic agent. It is primarily utilized in scientific research, particularly in pharmacological studies due to its ability to inhibit dopamine receptors, specifically the D2 and D4 dopamine receptors, and act as a serotonergic receptor antagonist . The compound is identified by the CAS number 1246820-19-8 and has a molecular weight of 372.32 g/mol, with the molecular formula .
Loxapine-d8 hydrochloride is synthesized from loxapine, which itself is derived from chemical processes involving dibenzoxazepine derivatives. The deuteration process enhances the compound's stability and allows for more precise tracking in metabolic studies. It falls under the category of antipsychotic medications and is classified as a second-generation antipsychotic due to its mechanism of action involving multiple neurotransmitter systems .
The synthesis of loxapine-d8 hydrochloride involves several steps, including the preparation of key intermediates. A common method includes:
The synthetic route may vary depending on the specific laboratory protocols but generally follows established organic synthesis techniques such as refluxing and chromatography for purification .
Loxapine-d8 hydrochloride features a complex molecular structure characterized by:
Loxapine-d8 hydrochloride can undergo various chemical reactions typical for amines and aromatic compounds, including:
The reactivity of loxapine-d8 hydrochloride can be influenced by the presence of deuterium, which may alter reaction kinetics compared to its non-deuterated counterpart. This characteristic is particularly useful in mechanistic studies where isotopic effects are analyzed .
Loxapine-d8 hydrochloride functions primarily through:
Research indicates that loxapine-d8 exhibits similar pharmacological profiles to loxapine, with potential variations in binding affinities due to isotopic labeling .
Relevant analyses often include spectroscopic methods (such as Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity levels .
Loxapine-d8 hydrochloride is primarily used in scientific research settings for:
Loxapine-d8 hydrochloride is systematically named as 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine hydrochloride, reflecting its deuterium substitution pattern and protonated amine salt form [2] [6]. Key identifiers include:
Table 1: Standard Identifiers for Loxapine-d8 Hydrochloride
Identifier Type | Value |
---|---|
CAS Registry Number | 1246820-19-8 |
IUPAC Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine hydrochloride |
Molecular Formula | C₁₈H₁₁D₈Cl₂N₃O |
Molecular Weight | 372.32 g/mol |
PubChem CID | 71749744 |
Major Synonyms | Oxilapine-d8 HCl; S-805-d8 HCl |
Deuterium atoms replace all eight hydrogen atoms in the 4-methylpiperazine moiety, specifically at positions 2, 2, 3, 3, 5, 5, 6, and 6 of the methylpiperazinyl group [2] [6] [7]. This targeted deuteration retains the parent compound’s pharmacophore while altering metabolic stability. Synthesis typically involves:
Structural equivalence ensures identical receptor binding profiles, with deuterated and non-deuterated forms sharing affinity for dopamine D₂/D₄ and serotonin receptors [3] [5]. Key differences include:
Table 2: Structural and Functional Impact of Deuteration
Property | Loxapine-d8 Hydrochloride | Non-Deuterated Loxapine | Functional Significance |
---|---|---|---|
Molecular Weight | 372.32 g/mol | 327.81 g/mol | Altered MS detection for quantification |
Deuterium Positions | Methylpiperazine ring (8 sites) | None | Blocks metabolic oxidation |
Receptor Binding | D₂DR, D₄DR, 5-HT₂A antagonists | Identical | Pharmacological equivalence |
Metabolic Pathway | Reduced N-demethylation kinetics | Rapid N-demethylation | Extended half-life in tracer studies |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: